2-(3,4-dimethoxyphenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide
CAS No.:
Cat. No.: VC16383655
Molecular Formula: C19H19N3O5S2
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O5S2 |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H19N3O5S2/c1-26-15-9-8-14(10-16(15)27-2)11-17(23)20-18-21-19(22-28-18)29(24,25)12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21,22,23) |
| Standard InChI Key | CCMAYWZHPPJDQL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(=O)NC2=NC(=NS2)S(=O)(=O)CC3=CC=CC=C3)OC |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s IUPAC name, N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide, reflects its three core components:
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3,4-Dimethoxyphenyl group: A benzene ring substituted with methoxy (-OCH₃) groups at positions 3 and 4.
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Benzylsulfonyl-thiadiazole moiety: A 1,2,4-thiadiazole ring (a five-membered heterocycle with two nitrogen and one sulfur atom) linked to a benzylsulfonyl group (-SO₂-C₆H₅).
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Acetamide bridge: A -CH₂-C(=O)-NH- group connecting the dimethoxyphenyl and thiadiazole units.
The canonical SMILES representation, COC1=C(C=C(C=C1)CC(=O)NC2=NC(=NS2)S(=O)(=O)CC3=CC=CC=C3)OC, provides a roadmap for its three-dimensional conformation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₅S₂ |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 924865-33-8 |
| Hydrogen Bond Donors | 2 (amide NH, thiadiazole NH) |
| Hydrogen Bond Acceptors | 8 (methoxy O, sulfonyl O, etc.) |
| XLogP3-AA | ~3.5 (estimated) |
Spectroscopic Characterization
While experimental spectral data for this specific compound is unavailable, analogous thiadiazole-acetamide derivatives exhibit predictable patterns:
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IR Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹), sulfonyl (S=O, ~1350–1150 cm⁻¹), and methoxy (C-O, ~1250 cm⁻¹) groups .
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¹H NMR: Signals for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetamide NH (δ 8.2–10.0 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 433.5 and fragmentation patterns corresponding to the benzylsulfonyl and dimethoxyphenyl groups.
Synthesis and Preparation
Reaction Pathways
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide likely involves a multi-step sequence:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with α-haloketones or carboxylic acids .
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Sulfonation: Introduction of the benzylsulfonyl group via sulfonylation of the thiadiazole amine using benzylsulfonyl chloride.
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Acetamide Coupling: Amidation between 2-(3,4-dimethoxyphenyl)acetic acid and the sulfonylated thiadiazole amine using coupling agents like EDC/HOBt .
Table 2: Hypothetical Synthesis Protocol
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Thiosemicarbazide + Chloroacetyl chloride, Δ | 5-Amino-1,2,4-thiadiazole |
| 2 | Benzylsulfonyl chloride, base, DCM | 3-Benzylsulfonyl-1,2,4-thiadiazol-5-amine |
| 3 | 2-(3,4-Dimethoxyphenyl)acetic acid, EDC/HOBt, CH₃CN | Target compound |
Purification and Yield Optimization
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Purification: Column chromatography (EtOAc/hexane) or recrystallization from ethanol .
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Yield: Estimated 40–60% based on similar acetamide-thiadiazole syntheses .
Biological Activity and Hypothetical Applications
Antimicrobial and Antibiofilm Activity
Acetamide-thiadiazole hybrids, such as 2-mercaptobenzothiazole derivatives, demonstrate potent antibacterial effects against Staphylococcus aureus and Escherichia coli (MIC: 2–8 μg/mL) . Molecular docking studies suggest binding to DNA gyrase and kinase active sites, akin to fluoroquinolones . The dimethoxyphenyl group may further improve lipid solubility and biofilm penetration.
Table 3: Hypothetical Biological Activity Profile
| Activity | Assay Type | Expected IC₅₀/MIC |
|---|---|---|
| Anticancer (HT-29) | MTT assay | 10–50 μM |
| Antibacterial (S. aureus) | Agar well diffusion | 5–20 μg/mL |
| Anti-inflammatory | COX-2 inhibition | 1–10 μM |
Research Gaps and Future Directions
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Synthesis Optimization: Develop one-pot methodologies to improve yield and scalability .
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Biological Screening: Evaluate cytotoxicity, antimicrobial activity, and kinase inhibition profiles .
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Computational Studies: Perform molecular docking against targets like EGFR, DNA gyrase, or COX-2 .
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Structure-Activity Relationships (SAR): Modify the methoxy, benzylsulfonyl, or thiadiazole groups to enhance potency.
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